3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine
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Overview
Description
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of fluorine, sulfur, and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring and the fluorophenyl group allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Fluorophenyl)methylsulfanyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole
- 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine stands out due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity towards certain molecular targets
Properties
CAS No. |
674812-86-3 |
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Molecular Formula |
C14H12FN5S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-12-3-1-2-10(8-12)9-21-14-19-18-13(20(14)16)11-4-6-17-7-5-11/h1-8H,9,16H2 |
InChI Key |
GTAFHHZGFFJQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=NC=C3 |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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